molecular formula C10H11N3S B1365926 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 66297-59-4

4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1365926
CAS RN: 66297-59-4
M. Wt: 205.28 g/mol
InChI Key: OFSNDWPHJFKJEV-UHFFFAOYSA-N
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Description

The compound “4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol” appears to be a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms1. The “2,4-dimethylphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with two methyl groups (CH3) attached at the 2nd and 4th positions2.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2,4-dimethylphenyl derivative with a 1,2,


Scientific Research Applications

Antioxidant and Urease Inhibition Activities

  • A study by Khan et al. (2010) in the European Journal of Medicinal Chemistry synthesized a series of triazole derivatives, including 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol, and evaluated their antioxidant and urease inhibition activities. They found that certain derivatives exhibited potent urease inhibitory activities (Khan et al., 2010).

Antimicrobial Activities

  • Martin (2020) prepared novel triazole derivatives, including 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol, and screened them for antimicrobial activity. The study found that these compounds demonstrated moderate to good antimicrobial effectiveness (Martin, 2020).

Corrosion Inhibition

  • Bentiss et al. (2007) investigated the use of 4H-triazole derivatives, including 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol, as corrosion inhibitors for mild steel in hydrochloric acid solutions. They concluded that these compounds were effective in inhibiting corrosion (Bentiss et al., 2007).

Anti-tumor Properties

  • Hovsepyan et al. (2018) synthesized 4-substituted 4H-1,2,4-triazole-3-thiol derivatives and investigated their anti-tumor activity and effects on DNA methylation in tumor cells. They found that these compounds had potential as anti-tumor agents (Hovsepyan et al., 2018).

Photostability in Polystyrene Films

  • A study by Ali et al. (2016) in Molecules used synthesized Schiff bases of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol to enhance the photostability of polystyrene films against UV radiation. The additives were found to improve the films' resistance to photodegradation (Ali et al., 2016).

properties

IUPAC Name

4-(2,4-dimethylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7-3-4-9(8(2)5-7)13-6-11-12-10(13)14/h3-6H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSNDWPHJFKJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=NNC2=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405176
Record name 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

CAS RN

66297-59-4
Record name 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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